2,5-dichloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2,5-dichloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with dichloro groups and a phenyl-thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzoyl chloride and 5-phenyl-1,3,4-thiadiazole-2-amine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Product Isolation: The product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different thiadiazole derivatives.
Scientific Research Applications
2,5-dichloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe to study the interactions between small molecules and biological targets, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(2-(dimethylphosphino)phenyl)pyrimidin-4-amine: This compound shares the dichloro and benzamide moieties but has a different heterocyclic ring.
2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline: Similar in having dichloro groups but differs in the functional groups attached to the benzene ring.
Uniqueness
2,5-dichloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its combination of dichloro substitution and the presence of a phenyl-thiadiazole moiety. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
2,5-dichloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-10-6-7-12(17)11(8-10)13(21)18-15-20-19-14(22-15)9-4-2-1-3-5-9/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJVKMDCVFQAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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